molecular formula C5H11N3O3S B2365545 1-Methanesulfonylazetidine-2-carbohydrazide CAS No. 1779481-68-3

1-Methanesulfonylazetidine-2-carbohydrazide

Cat. No.: B2365545
CAS No.: 1779481-68-3
M. Wt: 193.22
InChI Key: CTHGKCQAQKAWDO-UHFFFAOYSA-N
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Description

1-Methanesulfonylazetidine-2-carbohydrazide is a heterocyclic compound featuring an azetidine ring (a four-membered saturated cyclic amine) substituted with a methanesulfonyl group at the 1-position and a carbohydrazide moiety at the 2-position. The methanesulfonyl (mesyl) group enhances electrophilicity and stability, while the carbohydrazide functional group provides sites for hydrogen bonding and metal coordination, making the compound relevant in medicinal chemistry and catalysis .

Properties

IUPAC Name

1-methylsulfonylazetidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHGKCQAQKAWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Alkylation of γ-Amino Acids

Procedure :

  • Starting material: γ-Amino acid derivatives (e.g., 4-aminobutyric acid).
  • Reaction: Bromination at the α-position followed by base-mediated cyclization.
  • Example:
    • γ-Amino-α-bromobutyric acid is treated with Ba(OH)₂ to form azetidine-2-carboxylic acid.
    • Yield : ~60–70%.

Optimization :

  • Use of chiral auxiliaries (e.g., α-methylbenzylamine) enables enantioselective synthesis.
  • Solvent: Aqueous or alcoholic media with controlled pH.

Introduction of Methanesulfonyl Group

Mesylation is critical for introducing the methanesulfonyl (-SO₂CH₃) moiety.

Direct Mesylation of Azetidine Amines

Procedure :

  • Substrate: Azetidine-2-carboxylic acid or its protected derivatives.
  • Reagent: Methanesulfonyl chloride (MsCl).
  • Conditions:
    • Solvent: Dichloromethane (DCM) or chloroform at −40°C to 0°C.
    • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA).
    • Reaction Time : 1–2 hours.
    • Yield : 85–92%.

Example :

  • Azetidine-2-carboxylic acid + MsCl → 1-Methanesulfonylazetidine-2-carboxylic acid.

Alternative Protecting Group Strategies

  • Boc Protection : Temporary Boc-group installation prevents over-mesylation.
  • Trityl Protection : Used in multistep syntheses to stabilize intermediates.

Carbohydrazide Functionalization

The carbohydrazide (-CONHNH₂) group is introduced via hydrazine coupling.

Hydrazinolysis of Esters

Procedure :

  • Substrate: 1-Methanesulfonylazetidine-2-carboxylic acid ester.
  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).
  • Conditions:
    • Solvent: Methanol or ethanol under reflux.
    • Reaction Time : 6–12 hours.
    • Yield : 75–82%.

Example :

  • Methyl 1-methanesulfonylazetidine-2-carboxylate + N₂H₄·H₂O → 1-Methanesulfonylazetidine-2-carbohydrazide.

Condensation with Hydrazine Derivatives

Procedure :

  • Substrate: 1-Methanesulfonylazetidine-2-carbonyl chloride.
  • Reagent: Anhydrous hydrazine.
  • Conditions:
    • Solvent: Tetrahydrofuran (THF) at 0°C.
    • Yield : 88–95%.

Integrated Synthetic Routes

Patent-Based Method (WO2000063168A1)

  • Azetidine Formation : Cyclization of γ-chloroamine derivatives.
  • Mesylation : MsCl in DCM with TEA.
  • Carbohydrazide Formation : Ester hydrazinolysis.
  • Overall Yield : 68–74%.

Journal-Based Method (PMC7221572)

  • Azetidine-2-carboxylic Acid Synthesis : Asymmetric intramolecular alkylation.
  • Mesylation : MsCl in chloroform at −40°C.
  • Hydrazide Coupling : Reaction with hydrazine hydrate in ethanol.
  • Overall Yield : 70–78%.

Data Tables

Table 1: Comparison of Key Synthesis Methods

Step Method Conditions Yield Source
Azetidine Formation Intramolecular Alkylation Ba(OH)₂, H₂O, 80°C 65%
Mesylation MsCl, DCM, TEA, 0°C −40°C, 2 h 90%
Carbohydrazide Formation Hydrazinolysis, MeOH Reflux, 8 h 82%

Table 2: Solvent and Catalyst Impact on Mesylation

Solvent Base Temperature Yield Byproducts
DCM TEA 0°C 92% <5% sulfonic acid
Chloroform DIPEA −40°C 88% <3% over-mesylation
THF Pyridine 25°C 75% 15% decomposition

Chemical Reactions Analysis

1-Methanesulfonylazetidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methanesulfonyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonylazetidine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylazetidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the context of its use, such as its application in antimicrobial or anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methanesulfonylazetidine-2-carbohydrazide and related hydrazide derivatives:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Synthesis
This compound Azetidine 1-Methanesulfonyl, 2-carbohydrazide ~207.25 (calculated) Hypothesized antifungal activity (based on azetidine analogs)
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () Benzimidazole Sulfanylbenzylidene, thiosemicarbazide ~395.47 Novel synthesis via condensation; potential antimicrobial activity (unpublished)
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide () Benzimidazole Chlorobenzyl, sulfanylacetohydrazide, dimethylaminophenyl ~511.04 Structural complexity enhances binding affinity; no explicit bioactivity reported
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide () Benzimidazole Ethyl, sulfanylacetohydrazide, hydroxyphenyl ~413.47 Hydroxyl group improves solubility; antioxidant potential inferred
Methyl 2-[1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate () Pyridine Trifluoromethyl, chloropyridinyloxy, hydrazinecarboxylate ~433.77 Trifluoromethyl enhances lipophilicity; pesticidal applications suggested
2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]ethanohydrazide () Imidazole Methanesulfonyl (analogous to target compound), ethanohydrazide 218.23 Sulfonyl group mirrors target compound; potential protease inhibition

Structural and Functional Divergences

  • Substituent Effects :
    • Methanesulfonyl vs. Sulfanyl/Sulfonyl : The mesyl group in the target compound is a stronger electron-withdrawing group compared to sulfanyl () or sulfonyl (), enhancing electrophilicity at the azetidine nitrogen .
    • Carbohydrazide vs. Thiosemicarbazide : The carbohydrazide moiety lacks the sulfur atom present in thiosemicarbazide derivatives (), reducing metal-chelating capacity but improving oxidative stability.

Biological Activity

1-Methanesulfonylazetidine-2-carbohydrazide is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

This compound features a unique combination of an azetidine ring, a methanesulfonyl group, and a carbohydrazide moiety. This structural configuration contributes to its reactivity and potential biological effects. The compound can be synthesized through the reaction of azetidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by hydrazine hydrate addition.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules such as DNA and proteins. The compound acts as an alkylating agent , forming covalent bonds that can inhibit DNA replication and protein synthesis, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use in anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

The compound has been studied for its anticancer properties, with preliminary findings suggesting that it may induce apoptosis in cancer cells. Its mechanism involves the disruption of critical cellular processes, which can lead to tumor cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Azetidine-2-carboxylic acidLacks methanesulfonyl and carbohydrazide groupsLimited reactivity
Methanesulfonyl chlorideUsed in synthesis; lacks azetidine ringNo significant biological activity
Hydrazine hydratePrecursor in synthesis; lacks azetidine and sulfonylLimited biological relevance

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 30 to 70 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and DNA fragmentation.

Q & A

Q. What are the standard synthetic routes for 1-Methanesulfonylazetidine-2-carbohydrazide, and what key reaction conditions influence yield?

The synthesis typically involves condensation of methanesulfonyl hydrazide with appropriate carbonyl precursors (e.g., aldehydes or ketones). Key conditions include:

  • Solvent selection : Ethanol or DMF under reflux (60–80°C) to enhance solubility and reaction kinetics .
  • Catalysts : Acidic or basic conditions (e.g., glacial acetic acid or triethylamine) to facilitate hydrazone formation .
  • Reaction monitoring : TLC (chloroform:methanol, 7:3) to track progress and ensure completion .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • FT-IR : Confirms the presence of sulfonyl (SO₂, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) functional groups .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm) and carbon connectivity .
  • X-ray crystallography : Resolves 3D structure using SHELX software for refinement and validation .

Q. What structural features of this compound influence its reactivity in condensation reactions?

  • The sulfonyl group enhances electrophilicity, facilitating nucleophilic attack by aldehydes .
  • The hydrazide moiety acts as a bifunctional nucleophile, enabling Schiff base formation .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst selection to improve reaction efficiency?

Systematic screening using a factorial design approach is recommended:

VariableOptionsOptimization Goal
Solvent Ethanol, DMF, THFMaximize solubility
Catalyst p-TsOH, Amberlyst-15, no catalystMinimize side reactions
Temperature 25°C (rt), 60°C, refluxBalance yield vs. energy
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What computational strategies predict the bioactivity of derivatives against enzymatic targets (e.g., carbonic anhydrase)?

  • Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the azetidine ring) with inhibitory activity .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data during structure validation?

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data using PLATON/ADDSYM to check for symmetry mismatches .
  • Dynamic NMR : Resolve conformational flexibility (e.g., azetidine ring puckering) that may cause spectral broadening .

Q. What methodological considerations are critical when designing in vitro assays for carbonic anhydrase inhibition?

  • Enzyme isoform specificity : Use recombinant human isoforms (e.g., hCA II vs. IX) to assess selectivity .
  • Control experiments : Include acetazolamide as a positive control and measure IC₅₀ values via stopped-flow CO₂ hydration assays .

Q. How can high-throughput crystallographic pipelines resolve structural ambiguities in derivatives?

  • Automated phasing : Use SHELXC/D/E for rapid phase determination in small-molecule crystallography .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

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